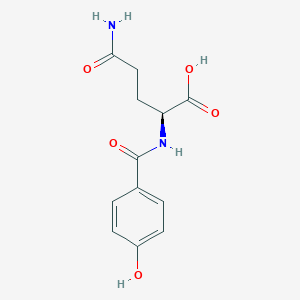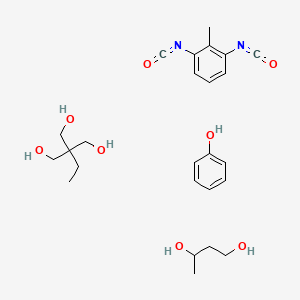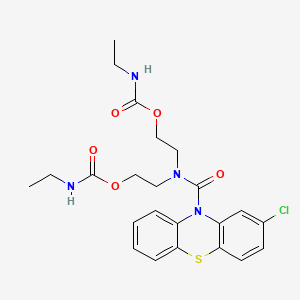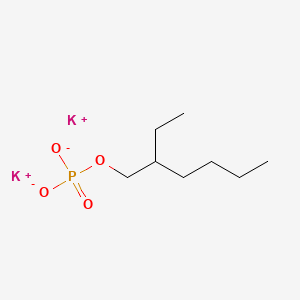
Dipotassium 2-ethylhexyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium 2-ethylhexyl phosphate: is an organophosphorus compound with the molecular formula C8H17K2O4P . It is a potassium salt of 2-ethylhexyl phosphate and is known for its applications in various industrial and scientific fields. This compound is characterized by its ability to act as a surfactant, emulsifier, and corrosion inhibitor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipotassium 2-ethylhexyl phosphate can be synthesized through the reaction of 2-ethylhexanol with phosphorus pentoxide . The reaction typically involves the following steps:
Reaction of 2-ethylhexanol with phosphorus pentoxide: This step produces di(2-ethylhexyl)phosphoric acid. [ 4 , \text{C}{17}\text{OH} + \text{P}{10} \rightarrow 2 , [(\text{C}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} ]
Neutralization with potassium hydroxide: The di(2-ethylhexyl)phosphoric acid is then neutralized with potassium hydroxide to form this compound. [ [(\text{C}{17}\text{O})\text{PO}(\text{OH})]_2\text{O} + 2 , \text{KOH} \rightarrow \text{C}{17}\text{K}_2\text{O}_4\text{P} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves controlled addition of reactants, temperature regulation, and purification steps to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Dipotassium 2-ethylhexyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-ethylhexanol and phosphoric acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically occurs under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Depending on the substituent, various organophosphorus compounds can be formed.
Hydrolysis: Produces 2-ethylhexanol and phosphoric acid derivatives.
Wissenschaftliche Forschungsanwendungen
Dipotassium 2-ethylhexyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: Employed in the preparation of buffer solutions and as a stabilizer in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized as a corrosion inhibitor, lubricant additive, and in the extraction of metals such as uranium and rare earth elements
Wirkmechanismus
The mechanism of action of dipotassium 2-ethylhexyl phosphate involves its ability to interact with various molecular targets and pathways:
Surfactant Properties: The compound reduces surface tension, allowing it to stabilize emulsions and disperse particles.
Corrosion Inhibition: Forms a protective layer on metal surfaces, preventing oxidation and corrosion.
Metal Extraction: Acts as a chelating agent, binding to metal ions and facilitating their extraction from solutions.
Vergleich Mit ähnlichen Verbindungen
Dipotassium 2-ethylhexyl phosphate can be compared with other similar compounds such as:
Dipotassium phosphate (K2HPO4): Used as a buffering agent and in food additives.
Bis(2-ethylhexyl) phosphate: Similar in structure but used primarily as a plasticizer and in the extraction of metals
Uniqueness: this compound is unique due to its dual functionality as a surfactant and corrosion inhibitor, making it valuable in both industrial and scientific applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to undergo different chemical reactions make it an important compound in both research and industry.
Eigenschaften
CAS-Nummer |
68550-93-6 |
|---|---|
Molekularformel |
C8H17K2O4P |
Molekulargewicht |
286.39 g/mol |
IUPAC-Name |
dipotassium;2-ethylhexyl phosphate |
InChI |
InChI=1S/C8H19O4P.2K/c1-3-5-6-8(4-2)7-12-13(9,10)11;;/h8H,3-7H2,1-2H3,(H2,9,10,11);;/q;2*+1/p-2 |
InChI-Schlüssel |
MXDLSTFDVJKXGG-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)COP(=O)([O-])[O-].[K+].[K+] |
Physikalische Beschreibung |
Water or Solvent Wet Solid; NKRA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



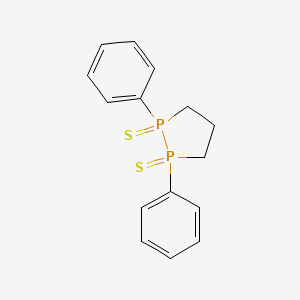
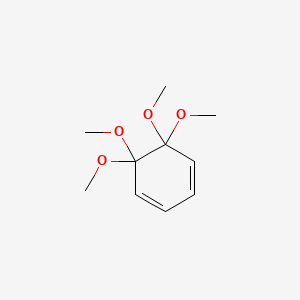

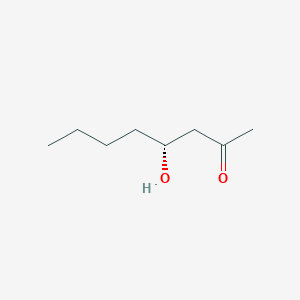
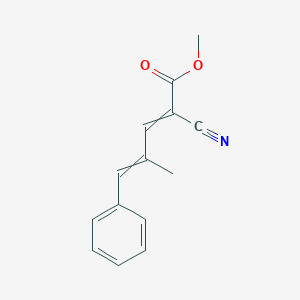
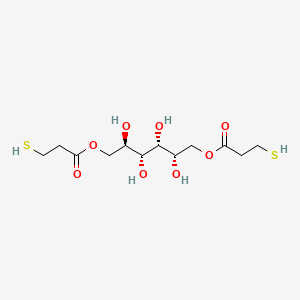
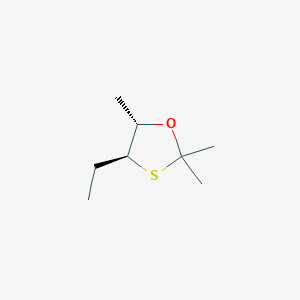
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

